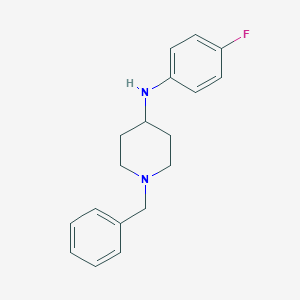

1-ベンジル-N-(4-フルオロフェニル)ピペリジン-4-アミン

概要

説明

パラ-フルオロ 4-ANBP: (N-(4-フルオロフェニル)-1-(フェニルメチル)-4-ピペリジンアミン) は、既知のオピオイドに構造的に類似した分析用標準品です。 これは、N-ベンジルパラ-フルオロノルフェンタニルの合成における中間体です . この化合物は、主に研究および法医学の用途に使用されます .

科学的研究の応用

Para-fluoro 4-ANBP has several scientific research applications, including:

作用機序

パラ-フルオロ 4-ANBP の作用機序は、体内のオピオイド受容体との相互作用に関与しています。この化合物はこれらの受容体に結合し、さまざまな生理学的効果をもたらします。 分子標的には、痛みの調節やその他の生物学的プロセスに関与するμ、δ、κオピオイド受容体があります .

生化学分析

Biochemical Properties

. The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecule it interacts with .

Cellular Effects

. These can include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

. This can include changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

. This can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

. This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

. This can include interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .

Subcellular Localization

. This can be directed by targeting signals or post-translational modifications .

準備方法

合成経路と反応条件: 合成は通常、フッ素化剤や触媒などの試薬を制御された条件下で使用することを含みます .

工業生産方法: パラ-フルオロ 4-ANBP の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高純度の試薬と高度な機器を使用して、最終製品の一貫性と品質を確保することが含まれます .

化学反応の分析

反応の種類: パラ-フルオロ 4-ANBP は、次を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応は、化合物の官能基を変更することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化された誘導体を生成する可能性がありますが、置換反応はさまざまな置換された類似体を生成する可能性があります .

科学的研究の用途

パラ-フルオロ 4-ANBP は、次を含むいくつかの科学的研究の用途があります。

類似化合物との比較

類似化合物:

- N-ベンジルパラ-フルオロノルフェンタニル

- パラ-フルオロシクロプロピルベンジルフェンタニル

- デスプロピオニルパラ-フルオロベンジルフェンタニル

比較: パラ-フルオロ 4-ANBP は、特定のフッ素置換によりユニークであり、独自の化学的および生物学的特性を付与します。 類似の化合物と比較して、異なる結合親和性と薬理学的効果を示す可能性があり、研究および法医学の用途に役立ちます .

特性

IUPAC Name |

1-benzyl-N-(4-fluorophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2/c19-16-6-8-17(9-7-16)20-18-10-12-21(13-11-18)14-15-4-2-1-3-5-15/h1-9,18,20H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHCRHBAGFHFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=C(C=C2)F)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037061 | |

| Record name | Despropionyl N-benzyl p-fluoro norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131587-27-4 | |

| Record name | Despropionyl N-benzyl p-fluoro norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-amino-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-N-(4-chlorophenyl)amine](/img/structure/B502584.png)

![N-{[5-(allylsulfanyl)-4-amino-4H-1,2,4-triazol-3-yl]methyl}-N-(4-methylphenyl)amine](/img/structure/B502585.png)

![4-[6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502586.png)

![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502588.png)

![N-{[4-amino-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-N-(2-fluorophenyl)amine](/img/structure/B502591.png)

![N-[({5-[(3-chloroanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-N'-methylurea](/img/structure/B502593.png)

![2-({5-(anilinomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B502594.png)

![2-({4-allyl-5-[(3-methoxyanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B502595.png)

![2-({4-(4-chlorophenyl)-5-[(3-methoxyanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B502597.png)

![2-({5-[(4-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(2-thienyl)ethanone](/img/structure/B502599.png)

![N-(4-ethoxyphenyl)-N-[(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methyl]amine](/img/structure/B502602.png)

![N-(3-chlorophenyl)-N-[(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methyl]amine](/img/structure/B502603.png)

![N-(4-fluorophenyl)-N-{[6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl}amine](/img/structure/B502605.png)

![N-(4-methylphenyl)-N-[(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methyl]amine](/img/structure/B502606.png)